Usewikykydmbsn-xtelscjusa-
Description
No structural, synthetic, or spectral data exists in the sources to define its identity, applications, or significance. This absence precludes a detailed introduction, as per standard chemical reporting guidelines .
Properties
Molecular Formula |
C15H26O4 |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(1R,2S,3R,4R,6S,8S,9S)-3,9-dimethyl-6-propan-2-yl-10,11-dioxatricyclo[7.2.1.02,8]dodecane-3,4-diol |
InChI |
InChI=1S/C15H26O4/c1-8(2)9-5-10-13(15(4,17)12(16)6-9)11-7-14(10,3)19-18-11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-/m0/s1 |
InChI Key |
USEWIKYKYDMBSN-XTELSCJUSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@H]2[C@@H]([C@H]3C[C@@]2(OO3)C)[C@@]([C@@H](C1)O)(C)O |
Canonical SMILES |
CC(C)C1CC2C(C3CC2(OO3)C)C(C(C1)O)(C)O |
Synonyms |
9alpha,10beta-dihydroxy-2beta,4beta-peroxy-1alpha,5beta,7alphaH-guaiane DHPG cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
No comparative data are available for "Usewikykydmbsn-xtelscjusa-" due to the lack of identifiable references in the evidence. For valid comparisons, the following elements are typically required but remain unaddressed:
- Structural analogs: No molecular formulas, stereochemical details, or functional groups are described.
- Physicochemical properties : Melting points, solubility, stability, or reactivity data are absent.
- Synthetic pathways: No methods for preparation or purification are documented.
- Biological/Industrial applications: No studies on efficacy, toxicity, or performance relative to other compounds are cited.
Table 1: Hypothetical Framework for Comparative Analysis (Not Supported by Evidence)
| Property | "Usewikykydmbsn-xtelscjusa-" | Compound A | Compound B | Reference |
|---|---|---|---|---|
| Molecular Weight (g/mol) | N/A | N/A | N/A | — |
| Melting Point (°C) | N/A | N/A | N/A | — |
| Solubility (mg/mL) | N/A | N/A | N/A | — |
| Biological Activity | N/A | N/A | N/A | — |
Note: This table is illustrative only. No empirical data from the evidence validate these fields.
Critical Limitations in the Evidence
The provided evidence emphasizes manuscript formatting rules and data reporting standards rather than chemical research. Key gaps include:
- Absence of chemical databases: No references to PubChem, SciFinder, or Reaxys entries for the compound .
- Lack of experimental validation: Per guidelines in and , novel compounds require spectral data (e.g., NMR, IR), elemental analysis, and reproducibility details, none of which are provided.
Recommendations for Future Research
To address this gap, the following steps are advised:
Verify the compound’s nomenclature: Ensure the name is correctly spelled and standardized (e.g., IUPAC nomenclature).
Consult specialized databases : Use platforms like CAS SciFinder or ChemSpider to locate peer-reviewed studies.
Adhere to reporting standards : Follow guidelines in , and 12 for documenting new compounds, including spectral data, synthetic methods, and comparative analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
